molecular formula C5H4ClFN2 B8694184 4-Chloro-2-(fluoromethyl)pyrimidine

4-Chloro-2-(fluoromethyl)pyrimidine

Cat. No.: B8694184
M. Wt: 146.55 g/mol
InChI Key: VEZHMGLVMIBWAF-UHFFFAOYSA-N
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Description

Contextualization of Fluorinated Pyrimidines within Contemporary Chemical Research

Fluorinated pyrimidines represent a cornerstone of modern medicinal chemistry and drug development. The strategic incorporation of fluorine into the pyrimidine (B1678525) scaffold can profoundly alter a molecule's physicochemical and biological properties. mdpi.com Fluorine's high electronegativity and small atomic size can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. mdpi.com

A prime example of the impact of fluorinated pyrimidines is the anticancer drug 5-Fluorouracil (5-FU). nih.govnih.gov Used to treat over two million cancer patients annually, 5-FU functions by inhibiting thymidylate synthase, a critical enzyme in DNA synthesis, leading to "thymineless death" in cancer cells. nih.gov The success of 5-FU has spurred extensive research into other fluorinated pyrimidines, aiming to develop new therapeutic agents with improved efficacy and selectivity. nih.govresearchgate.net Research in this area explores how fluorine substitution perturbs nucleic acid structure and the function of various enzymes, opening new avenues for drug design. nih.gov The development of novel synthetic methods to create diverse fluorinated building blocks is a key trend, moving beyond simple aromatic substitutions to include more complex aliphatic and heterocyclic systems. tandfonline.comtandfonline.com

Significance of 4-Chloro-2-(fluoromethyl)pyrimidine as a Synthetic Scaffold

While specific, detailed research findings on this compound are not as widely published as its trifluoromethyl analogue, its molecular architecture suggests significant potential as a versatile synthetic scaffold. The compound features two key reactive sites: the chloro group at the 4-position and the fluoromethyl group at the 2-position, each contributing to its utility in constructing more complex molecules.

The chlorine atom at the 4-position of the pyrimidine ring is an excellent leaving group, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov This allows for the straightforward introduction of a wide variety of functional groups, including amines, thiols, and alkoxides, which is a common strategy in the synthesis of biologically active compounds. thieme.de

The fluoromethyl group (-CH₂F) at the 2-position, while less reactive than a trifluoromethyl group, significantly influences the electronic properties of the pyrimidine ring. Its electron-withdrawing nature can modulate the pKa of the molecule and serve as a bioisostere for a hydroxyl or methyl group, potentially improving metabolic stability and binding interactions without the greater lipophilicity associated with a -CF₃ group.

The combination of these features makes this compound a valuable intermediate for creating libraries of novel pyrimidine derivatives for screening in drug discovery and materials science. sigmaaldrich.com

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagent/CatalystPotential Product ClassSignificance
Nucleophilic SubstitutionAmines (R-NH₂)4-Amino-2-(fluoromethyl)pyrimidinesAccess to kinase inhibitors, antivirals
Suzuki-Miyaura CouplingArylboronic acids, Pd catalyst4-Aryl-2-(fluoromethyl)pyrimidinesC-C bond formation, core of many pharmaceuticals
ThiolationThiols (R-SH), Base4-Thioether-2-(fluoromethyl)pyrimidinesSynthesis of agrochemicals and enzyme inhibitors
HydrolysisAcid or Base2-(Fluoromethyl)pyrimidin-4-oneModification of the heterocyclic core

Overview of Research Trajectories for Halogenated and Fluorinated Heterocyclic Systems

The study of halogenated and fluorinated heterocyclic compounds is a dynamic and rapidly evolving area of chemical research. sigmaaldrich.comjeyamscientific.in These compounds are recognized as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com

Current research trajectories can be summarized into several key areas:

Development of Novel Synthetic Methods: There is a continuous effort to develop more efficient, selective, and environmentally friendly methods for halogenation and fluorination. numberanalytics.com This includes the use of new reagents and catalysts for late-stage functionalization, allowing for the introduction of halogens into complex molecules at a late step in the synthetic sequence. nih.gov

Exploration of New Applications: Researchers are constantly exploring new uses for these compounds. In medicinal chemistry, there is a trend towards creating more diverse and sp³-rich fluorinated scaffolds to access novel chemical space. tandfonline.comtandfonline.com In materials science, halogenated heterocycles are investigated for use in organic light-emitting diodes (OLEDs) and semiconductors.

Understanding Structure-Activity Relationships: A significant focus is placed on understanding how the position and nature of the halogen atom affect the biological activity and physical properties of the molecule. mdpi.com This knowledge is critical for rational drug design and the development of materials with tailored characteristics.

Stereoselective Synthesis: For chiral molecules, controlling the stereochemistry of the halogen-bearing center is crucial. Significant research is dedicated to developing stereoselective halogenation reactions to synthesize enantiomerically pure halogenated natural products and pharmaceuticals. nih.gov

These research efforts highlight the sustained importance of halogenated and fluorinated heterocycles as privileged structures in modern chemistry, with compounds like this compound poised to play a role in these ongoing advancements.

Properties

Molecular Formula

C5H4ClFN2

Molecular Weight

146.55 g/mol

IUPAC Name

4-chloro-2-(fluoromethyl)pyrimidine

InChI

InChI=1S/C5H4ClFN2/c6-4-1-2-8-5(3-7)9-4/h1-2H,3H2

InChI Key

VEZHMGLVMIBWAF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1Cl)CF

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 2 Fluoromethyl Pyrimidine

De Novo Synthetic Approaches to the Pyrimidine (B1678525) Core

De novo strategies involve the formation of the pyrimidine ring from smaller, non-cyclic molecules. These methods are advantageous as they allow for the direct installation of the required substituents—the chloro, and fluoromethyl groups—during the ring-forming process.

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis. In this approach, a fluorinated building block, or synthon, is reacted with a complementary three-carbon or nitrogen-containing fragment to construct the final heterocyclic ring. A prominent strategy involves the use of fluorinated β-dicarbonyl compounds or their equivalents.

One effective method utilizes a fluorinated C3 building block, potassium (Z)-2-cyano-2-fluoroethenolate. This synthon can be reacted with various amidine hydrochlorides in a cyclocondensation reaction to yield 4-amino-5-fluoropyrimidines. nih.gov While this example leads to a 5-fluoro product, the principle of using a pre-fluorinated C3 component is a key strategy. For the synthesis of a 2-(fluoromethyl)pyrimidine, a synthon such as 3-fluoro-1,1,1-trialkoxypropane could theoretically be condensed with an appropriate amidine.

Another established route involves the cascade reaction of fluorinated 2-bromoenones with amidines. This sequence proceeds via an aza-Michael addition, followed by intramolecular cyclization and subsequent dehydrohalogenation/dehydration to furnish the pyrimidine ring. organic-chemistry.org The reaction of an aryl- or alkylamidine with a bromoenone bearing a fluoromethyl group would directly lead to the formation of a 2-(fluoromethyl)pyrimidine core. organic-chemistry.org

Fluorinated SynthonCo-reactantKey ConditionsProduct TypeReference
Potassium (Z)-2-cyano-2-fluoroethenolateAmidine hydrochlorideMild conditions5-Fluoropyrimidine nih.gov
Fluorinated 2-bromoenoneAryl- or alkylamidineCascade reaction2-(Trifluoromethyl)pyrimidine organic-chemistry.org

This approach is characterized by the final key step being the ring-closure that forms the pyrimidine. A versatile method for this is the [4+2] cycloaddition reaction, where a 1,3-diazabutadiene acts as the four-atom component.

A well-documented synthesis involves the reaction of 2-(trihalomethyl)-1,3-diaza-1,3-butadienes with acyl chlorides. researchgate.net This proceeds through a sequential acylation and intramolecular cyclization. The resulting pyrimidin-4-one intermediate is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the 4-chloro-2-(trihalomethyl)pyrimidine. researchgate.netthieme.de Adapting this synthesis by starting with a 2-(fluoromethyl)-1,3-diazabutadiene would provide a direct route to the desired pyrimidine skeleton, which could then be chlorinated at the C4 position.

Reactant 1Reactant 2IntermediateFinal StepProduct TypeReference
2-(Trichloromethyl)-1,3-diazabutadieneAcyl chloride2-(Trichloromethyl)pyrimidin-4-oneChlorination with POCl₃4-Chloro-2-(trichloromethyl)pyrimidine researchgate.netthieme.de

Functionalization of Precursor Pyrimidine Derivatives

An alternative to de novo synthesis is the modification of a pre-existing pyrimidine ring. This involves starting with a pyrimidine derivative and introducing the chloro and fluoromethyl groups in a regioselective manner through one or more synthetic steps.

The most common and efficient method for introducing a chlorine atom at the C4 position of the pyrimidine ring is through the chlorination of the corresponding pyrimidin-4-one (or its hydroxy tautomer, pyrimidin-4-ol). The precursor for this reaction would be 2-(fluoromethyl)pyrimidin-4-ol.

This transformation is typically achieved by treating the pyrimidin-4-ol with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). google.comnih.gov The reaction often involves heating the substrate in excess POCl₃, sometimes in the presence of a base like N,N-dimethylaniline or diisopropylethylamine to facilitate the reaction. deepdyve.comresearchgate.net Solvent-free procedures, heating the substrate with an equimolar amount of POCl₃ in a sealed reactor, have also been developed as a more environmentally benign and efficient alternative for large-scale preparations. nih.gov

PrecursorReagentConditionsProductReference
2-(Fluoromethyl)pyrimidin-4-olPhosphorus oxychloride (POCl₃)Heating, often with a base4-Chloro-2-(fluoromethyl)pyrimidine google.comnih.gov
6-MethyluracilPhosphorus oxychloride (POCl₃) / N,N-dimethylanilineHeating2,4-Dichloro-6-methylpyrimidine deepdyve.com

Introducing a fluoromethyl group onto a pre-functionalized pyrimidine ring, such as 4-chloropyrimidine, is a significant synthetic challenge. Direct C-H fluoromethylation at the C2 position is not a commonly reported transformation. A more feasible approach involves the conversion of a different functional group already present at the C2 position.

One potential pathway is the fluorination of a 2-methyl group. For example, in pyridine (B92270) chemistry, 2-methylpyridines can undergo chlorination followed by fluorination to produce 2-(trifluoromethyl)pyridines. agropages.com A similar multi-step strategy could be envisioned for pyrimidines, starting with 4-chloro-2-methylpyrimidine. This would involve a benzylic-type halogenation of the methyl group to form a 2-(chloromethyl) or 2-(bromomethyl) intermediate, followed by a nucleophilic substitution with a fluoride (B91410) source (a Halex reaction) to yield the final 2-(fluoromethyl) product. The introduction of the monofluoromethyl group remains a complex area of research, often requiring specialized reagents and conditions. researchgate.net

Synthesizing the target compound from readily available pyrimidine analogues is a versatile strategy. This often involves leveraging the differential reactivity of various positions on the pyrimidine ring.

A common starting material for such conversions is 2,4-dichloropyrimidine (B19661). The chlorine atom at the C4 position is generally more reactive towards nucleophilic substitution than the one at C2. This allows for sequential reactions. However, for installing a C2-substituent, a different strategy is needed. One could start with 2,4-dichloro-5-fluoropyrimidine, where the reactivity patterns can be further tuned by the electronic effect of the fluorine atom. sigmaaldrich.com Reactions of 2,4-dichloropyrimidine with certain amines can yield mixtures of 2-amino-4-chloropyrimidines and 4-amino-2-chloropyrimidines, showcasing the complex regioselectivity. researchgate.net

Another approach utilizes pyrimidine analogues where a related group is already in the C2 position. For instance, 4-chloro-2-(trichloromethyl)pyrimidine serves as a valuable intermediate. thieme.de While the trichloromethyl group is not the target, it can be a precursor for further transformations, and the C4-chloro position remains available for various nucleophilic substitution reactions to build molecular complexity. thieme.de Similarly, multi-step syntheses starting with precursors like 2-amino-4-chloropyrimidine (B19991) allow for the introduction of diverse functionalities through sequential reactions. jchemrev.comnih.gov

Advanced Synthetic Techniques and Green Chemistry Considerations

The synthesis of substituted pyrimidines, including halogenated derivatives like this compound, is increasingly benefiting from advanced techniques that align with the principles of green chemistry. These methods aim to reduce waste, improve energy efficiency, and utilize safer reagents and solvents.

Catalysis is fundamental to the modern synthesis of pyrimidines, offering pathways that are more efficient and selective than traditional stoichiometric reactions. For the construction of the pyrimidine core, various catalytic systems have been developed.

Iridium-pincer complexes have been identified as highly efficient catalysts for the multicomponent synthesis of pyrimidines from alcohols and amidines. nih.govacs.org This approach involves a sequence of condensation and dehydrogenation steps, liberating hydrogen and water as the only byproducts. acs.orgbohrium.com Such methods offer high regioselectivity and are particularly useful for creating unsymmetrically substituted pyrimidines. nih.govacs.org The use of transition-metal catalysts, particularly palladium, is also crucial in cross-coupling reactions to further functionalize the pyrimidine ring. thieme.de

Table 1: Overview of Catalytic Approaches in Pyrimidine Synthesis

Catalytic System Reaction Type Advantages Relevant Findings
Iridium-Pincer Complexes Multicomponent Synthesis High efficiency, regioselectivity, sustainable byproducts (H₂ and H₂O). nih.govacs.orgbohrium.com Enables assembly of pyrimidines from alcohols and amidines with yields up to 93%. nih.govacs.org
Lewis Acids Condensation/Cyclization Catalyzes the formation of intermediates for the pyrimidine ring. google.com Used in the synthesis of pyrrolo[2,3-d]pyrimidines, a related heterocyclic system. google.com

This table is generated based on data from syntheses of related pyrimidine derivatives.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. This technique is considered a green chemistry method due to its remarkable energy efficiency. nih.gov

In the context of chloropyrimidine synthesis, microwave irradiation has been successfully employed for the amination of 2-amino-4-chloropyrimidine derivatives. nih.govnih.gov The reactions are typically carried out for 15-30 minutes at temperatures between 120-140 °C, demonstrating a significant reduction in reaction time. nih.gov This technology is particularly advantageous for metal-catalyzed procedures and facilitates the rapid synthesis of libraries of compounds. researchgate.net While direct examples for this compound are not detailed, the successful application in analogous systems suggests its high potential for the final chlorination or subsequent substitution steps.

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for Pyrimidine Derivatives

Parameter Microwave-Assisted Synthesis Conventional Heating
Reaction Time Minutes to hours (e.g., 15-30 min) nih.gov Hours to days
Energy Efficiency High Low
Yields Often higher Variable

| Side Reactions | Reduced due to rapid heating | More prevalent |

This table is compiled from general findings on microwave-assisted synthesis of related heterocyclic compounds. nih.govresearchgate.net

Combining multiple reaction steps into a single "one-pot" procedure or utilizing continuous flow systems offers significant advantages in terms of efficiency, safety, and scalability. These approaches minimize the need for isolating and purifying intermediates, which reduces solvent waste and saves time.

A two-step, one-pot synthesis has been described for the preparation of 4-chloro-2-(trichloromethyl)pyrimidines, a close structural analog. researchgate.net This process involves an initial acylation/intramolecular cyclization followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) in the same reaction vessel. thieme.deresearchgate.net This strategy serves as a valuable precedent for the synthesis of this compound.

Continuous flow chemistry further enhances safety and control, especially for highly reactive or unstable intermediates. acs.org Flow reactors allow for precise control over reaction parameters like temperature and residence time, enabling reactions that are difficult to scale up in traditional batch processes. acs.orgmdpi.com This technology is increasingly being adopted in the pharmaceutical industry for the synthesis of various scaffolds. mdpi.com

The principles of green chemistry guide the development of sustainable synthetic routes that maximize the incorporation of starting materials into the final product (atom economy) and utilize environmentally benign reagents and solvents. benthamdirect.com

Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single step to form a complex product. nih.govbohrium.com The iridium-catalyzed synthesis of pyrimidines from alcohols and amidines is a prime example of a sustainable, multicomponent process. acs.org Another green approach involves using water as a solvent, which is a safe, non-toxic, and inexpensive medium. researchgate.netnih.gov For instance, the acid-promoted amination of 4-chloropyrrolopyrimidines has been shown to proceed effectively in water, reducing the reliance on volatile organic solvents. nih.gov Catalyst-free reactions conducted in water or under microwave irradiation also represent a significant step towards more sustainable chemical manufacturing. researchgate.net

Reactivity and Transformation Pathways of 4 Chloro 2 Fluoromethyl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions at C-4wuxiapptec.comnih.gov

The chlorine atom at the C-4 position of the pyrimidine (B1678525) ring is a good leaving group, making this position susceptible to nucleophilic aromatic substitution. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring delocalizes the negative charge of the Meisenheimer intermediate, thus facilitating the substitution reaction. nih.gov

The mechanism of nucleophilic aromatic substitution on chloropyrimidines generally proceeds through a two-step addition-elimination pathway. In the first step, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms. nih.gov In the second, typically fast, step, the chloride ion is eliminated, and the aromaticity of the pyrimidine ring is restored.

The rate of the SNAr reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the substituents on the pyrimidine ring. The fluoromethyl group at the C-2 position is expected to have an electron-withdrawing effect, which should further activate the C-4 position towards nucleophilic attack. Computational models have been developed to predict the reactivity and regioselectivity of SNAr reactions on substituted halo-heterocycles, taking into account descriptors such as the LUMO energy and the molecular electrostatic potential at the reaction center. rsc.orgchemrxiv.org For pyrimidine systems, it has been noted that the presence of additional nitrogen atoms can significantly affect the electronic characteristics and, consequently, the reaction rates. rsc.org

4-Chloro-2-(fluoromethyl)pyrimidine is expected to react readily with various nitrogen-based nucleophiles. The reaction of chloropyrimidines with primary and secondary amines typically proceeds smoothly to yield the corresponding 4-amino-substituted pyrimidines. researchgate.netntnu.no These reactions are often carried out in a suitable solvent, sometimes with the addition of a base to neutralize the hydrogen chloride formed during the reaction. libretexts.org

Hydrazines also serve as effective nucleophiles, leading to the formation of 4-hydrazinylpyrimidines. researchgate.net The reactivity of hydrazines in nucleophilic substitution reactions can sometimes be enhanced compared to amines, a phenomenon known as the alpha-effect, although this is not always the case. researchgate.netmasterorganicchemistry.com

Table 1: Examples of SNAr Reactions of Chloropyrimidines with Nitrogen Nucleophiles (Analogous Systems)

ElectrophileNucleophileProductReference
4-ChloropyridinePrimary and secondary aminesSubstituted 4-aminopyridines researchgate.net
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineAnilineN-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine ntnu.no
2,4-Dichloropyrimidine (B19661)Amines4-Amino-2-chloropyrimidines wuxiapptec.com

The displacement of the C-4 chlorine by oxygen-based nucleophiles, such as alkoxides and phenoxides, is a common transformation for chloropyrimidines. These reactions are typically performed in the presence of a base to generate the more nucleophilic alkoxide or phenoxide from the corresponding alcohol or phenol. rsc.orgksu.edu.sa The reaction of sodium phenoxide with ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, for example, results in the formation of the corresponding 4-phenoxy derivative. rsc.org The reactivity of phenols can be influenced by substituents on the aromatic ring. solubilityofthings.comlibretexts.orglibretexts.org

In some instances, particularly with substituted pyrimidines, the regioselectivity of the reaction can be influenced by factors such as hydrogen bonding between the nucleophile and a substituent on the pyrimidine ring. wuxiapptec.com

Table 2: Examples of SNAr Reactions of Chloropyrimidines with Oxygen Nucleophiles (Analogous Systems)

ElectrophileNucleophileProductReference
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylateSodium phenoxideEthyl 4-phenoxy-2-methylthiopyrimidine-5-carboxylate rsc.org
2-MeSO2-4-chloropyrimidineAlkoxides2-MeSO2-4-alkoxypyrimidine wuxiapptec.com

Sulfur-based nucleophiles, such as thiols and thiophenols, are generally more nucleophilic than their oxygen counterparts and react efficiently with chloropyrimidines. youtube.comyoutube.comyoutube.com The reaction of this compound with a thiol or thiophenol in the presence of a base would be expected to yield the corresponding 4-thioether. For instance, the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium thiophenoxide gives the corresponding 4-(phenylthio)pyrimidine derivative. rsc.org

These reactions are valuable for the synthesis of various sulfur-containing heterocyclic compounds. The choice of base and solvent can be optimized to achieve high yields. nih.gov

Table 3: Examples of SNAr Reactions of Chloropyrimidines with Sulfur Nucleophiles (Analogous Systems)

ElectrophileNucleophileProductReference
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylateSodium thiophenoxideEthyl 2-methylthio-4-(phenylthio)pyrimidine-5-carboxylate rsc.org
2,4-Diazidopyrido[3,2-d]pyrimidineThiols5-Thio-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines nih.gov

Palladium-Catalyzed Cross-Coupling Reactionsmdpi.com

The chlorine atom at the C-4 position of this compound also allows for its participation in palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile reaction that couples an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. This compound is a suitable substrate for this reaction, where the chlorine atom at C-4 would be replaced by an aryl, heteroaryl, or vinyl group from the corresponding boronic acid or boronic ester.

The successful coupling of chloropyrimidines in Suzuki-Miyaura reactions has been demonstrated. mdpi.comnih.gov A typical catalytic system involves a palladium(0) source, such as Pd(PPh3)4 or a combination of a palladium precursor and a phosphine (B1218219) ligand, and a base like potassium carbonate or sodium carbonate. mdpi.com Microwave irradiation has been shown to be effective in accelerating these reactions and improving yields. mdpi.com The choice of catalyst, base, and solvent is crucial for achieving high efficiency and selectivity, particularly when dealing with heteroaryl chlorides. mdpi.com

Table 4: Example of Suzuki-Miyaura Coupling of a Chloropyrimidine (Analogous System)

ElectrophileCoupling PartnerCatalyst SystemProductReference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh3)4, K2CO32-Chloro-4-phenylpyrimidine mdpi.com
Resin-supported chloropyrimidinesArylboronic acidsPd2(dba)3/P(t-Bu)3, KF4-(Substituted amino)-6-arylpyrimidines (after further steps) nih.gov

Transformations Involving the Fluoromethyl Group

The fluoromethyl group offers unique reactivity due to the presence of the C-F bond and the adjacent methyl carbon.

The carbon-fluorine bond is the strongest single bond in organic chemistry, which generally imparts high stability to fluorinated compounds. nih.gov However, the reactivity of the C(sp³)–F bond can be influenced by the molecular context. In this compound, the fluoromethyl group is attached to a pyrimidine ring, which can affect its stability and reactivity. The activation of C(sp³)–F bonds, particularly in benzylic-like positions, has been a subject of increasing research interest. chemrxiv.orgnih.govnih.gov While the C-F bond in the fluoromethyl group is generally stable, it can potentially be activated under specific conditions, for example, through the action of Lewis acids or by forming strong bonds with elements like silicon or boron. nih.gov

Further fluorination of the monofluoromethyl group to a difluoromethyl or trifluoromethyl group would likely require harsh conditions or specialized reagents. Electrophilic fluorinating agents like Selectfluor® have been used for the fluorination of various organic molecules, including heterocycles. nih.gov For instance, the fluorination of 1,2-dihydropyridines with Selectfluor® can lead to fluorinated pyridines. nih.gov It is conceivable that under specific conditions, the methyl group could undergo further electrophilic fluorination.

Conversely, defluorination reactions, while challenging, are also an area of active research. acs.org Given the high strength of the C-F bond, defluorination of the fluoromethyl group would likely require reductive conditions or the use of specific reagents that can facilitate C-F bond cleavage.

The methyl group adjacent to the fluorine atom and the pyrimidine ring is a potential site for further functionalization.

Oxidation: The oxidation of a methyl group on a pyrimidine ring can lead to the corresponding hydroxymethyl, formyl, or carboxylic acid derivatives. nih.govresearchgate.net The presence of the fluorine atom might influence the reactivity of the methyl group towards oxidation. The oxidation of pyrimidine derivatives can occur at the nitrogen atoms of the ring as well. researchgate.net

Halogenation: Halogenation of the methyl group could potentially be achieved through radical substitution reactions. nih.gov For instance, bromination or chlorination could introduce additional halogen atoms, creating a dihalomethyl or trihalomethyl group. The conditions for such reactions would need to be carefully controlled to avoid undesired reactions on the pyrimidine ring.

Electrophilic Aromatic Substitution and Other Ring Functionalizations

The pyrimidine ring is an electron-deficient heterocycle, which generally makes it less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. lumenlearning.comuci.edumasterorganicchemistry.comlibretexts.orgyoutube.com The presence of a chlorine atom and a fluoromethyl group, both of which are electron-withdrawing, further deactivates the ring towards electrophilic attack.

However, under forcing conditions or with highly reactive electrophiles, EAS on the pyrimidine ring might be possible. The directing effects of the existing substituents would play a crucial role in determining the position of the incoming electrophile. The chlorine atom is an ortho, para-director, while the fluoromethyl group is a deactivating group. The interplay of these electronic effects would determine the regioselectivity of any potential EAS reaction.

Functionalization of the pyrimidine ring can also be achieved through other means, such as lithiation followed by quenching with an electrophile. The regioselectivity of such reactions would be influenced by the electronic and steric properties of the substituents.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. The process involves the deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a transient organometallic intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.

For pyrimidine systems, DoM has been successfully applied to achieve regioselective substitution that might be difficult to attain through other means. researchgate.net The regiochemical outcome of the metalation is governed by the directing ability of the substituent(s) on the pyrimidine ring. Strong directing groups such as alkoxy and pivaloylamino groups have been shown to direct lithiation to the C5 position. researchgate.net

In the case of this compound, the potential for DoM exists, although specific literature on this compound is scarce. The directing influence would be a competition between the 4-chloro and the 2-fluoromethyl substituents. Halogens are generally weak directing groups in DoM. While there is limited specific data on the (fluoromethyl) group as a director on a pyrimidine ring, the reaction's feasibility would depend on its ability to coordinate the metalating agent and the acidity of the adjacent C-H protons at the C5 position. The reaction would likely involve treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures, followed by the addition of an electrophile. researchgate.net

Table 1: Regioselectivity in Directed Ortho Metalation of Substituted Pyrimidines

Directing GroupPosition of MetalationTypical BaseReference
2-AlkoxyC5LiTMP researchgate.net
4-AlkoxyC5LiTMP researchgate.net
2-PivaloylaminoC5s-BuLi researchgate.net
4-PivaloylaminoC5s-BuLi researchgate.net
2-HaloC5 (or others)LDA nih.gov

This table illustrates general trends observed in the literature for pyrimidine derivatives.

Reductive Transformations

The pyrimidine ring and its substituents in this compound can undergo various reductive transformations. These reactions can target the aromatic ring system, leading to partially or fully saturated heterocycles, or focus on the substituents, primarily through dechlorination.

Catalytic Hydrogenation and Hydride Reductions

Catalytic hydrogenation of the pyrimidine ring typically requires forcing conditions or specialized catalysts due to the aromatic stability of the heterocycle. Research has demonstrated that pyrimidines can be asymmetrically hydrogenated to yield chiral 1,4,5,6-tetrahydropyrimidines with high enantioselectivity using iridium catalysts in the presence of a chiral diphosphine ligand. nih.gov Such transformations highlight the potential to create stereochemically complex molecules from pyrimidine precursors.

Reduction with complex metal hydrides offers another pathway to modify the pyrimidine core. Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) can reduce the C=N double bonds of the pyrimidine ring. rsc.org The extent of reduction, yielding either dihydro- or tetrahydropyrimidine (B8763341) derivatives, is dependent on the substrate's substitution pattern and the specific reaction conditions employed. rsc.org For this compound, these reactions could potentially yield a mixture of reduced products, alongside possible reduction or removal of the chloro substituent.

Table 2: Common Methods for the Reduction of the Pyrimidine Ring

MethodReagent(s)Typical Product(s)Reference
Asymmetric Hydrogenation[IrCl(cod)]₂, Chiral Ligand, I₂, Yb(OTf)₃Chiral 1,4,5,6-Tetrahydropyrimidines nih.gov
Hydride ReductionSodium Borohydride (NaBH₄)Dihydropyrimidines, Tetrahydropyrimidines rsc.org
Hydride ReductionLithium Aluminium Hydride (LiAlH₄)Dihydropyrimidines, Tetrahydropyrimidines rsc.org

Dechlorination Strategies

The chlorine atom at the C4 position of this compound is a key site for transformation, and its removal via reductive dechlorination is a common synthetic step. This transformation replaces the C-Cl bond with a C-H bond, yielding 2-(fluoromethyl)pyrimidine.

Several methods are available for the reductive dechlorination of chloropyrimidines and other chloroarenes:

Catalytic Hydrogenolysis: This is a widely used method involving the use of hydrogen gas (H₂) or a hydrogen donor in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). A base, such as sodium acetate (B1210297) or triethylamine, is often added to neutralize the hydrochloric acid generated during the reaction.

Metal-Mediated Reduction: Active metals can be used to effect dechlorination. For example, zinc powder in the presence of an acid or base has been shown to be effective for the dehalogenation of chloropyrimidines. jst.go.jp Bimetallic systems, such as palladium-coated iron (Pd/Fe) or palladium-coated zinc (Pd/Zn), often exhibit enhanced reactivity for the reductive dechlorination of chlorinated aromatic compounds. nih.gov

Biological and Electrochemical Methods: While less common in routine laboratory synthesis, reductive dechlorination can also be achieved through biological or electrochemical means. wikipedia.org Bioremediation strategies often use anaerobic microorganisms that can utilize chlorinated compounds as electron acceptors. wikipedia.orgyoutube.com

Table 3: Selected Methods for Reductive Dechlorination of Chloroarenes/Chloropyrimidines

MethodReagent(s) / SystemSubstrate ExampleReference
Metal-MediatedZn powder, NaOH2-Amino-4-methyl-6-chloropyrimidine jst.go.jp
Catalytic BimetallicPalladized Iron (Pd/Fe)Chlorinated Biphenyls nih.gov
Catalytic BimetallicPalladized Zinc (Pd/Zn)Chlorinated Biphenyls nih.gov
Catalytic HydrogenolysisH₂, Pd/C, BaseGeneral ChloroarenesN/A

Advanced Derivatization Strategies and Scaffold Elaboration

Synthesis of Pyrimidine-Fused Heterocyclic Systems

The construction of fused heterocyclic systems is a prominent strategy in medicinal chemistry to explore new chemical space and develop novel therapeutic agents. The pyrimidine (B1678525) ring of 4-chloro-2-(fluoromethyl)pyrimidine can be annulated with other rings, such as pyrrole, pyrazole, and triazole, to generate a variety of bicyclic and polycyclic scaffolds.

Common strategies to achieve these fused systems include:

Cycloaddition Reactions: While specific examples starting from this compound are not extensively documented, the pyrimidine core is known to participate in cycloaddition reactions. For instance, [4+2] cycloadditions with dienophiles can be envisioned, where the pyrimidine acts as the diene component, leading to the formation of bicyclic systems. The reactivity in such reactions would be influenced by the electronic nature of the substituents.

Intramolecular Cyclization: A more prevalent approach involves the initial substitution of the C4-chloro group with a nucleophile bearing a second reactive site. Subsequent intramolecular cyclization can then lead to the formation of a new fused ring. For example, reaction with a hydrazine derivative could be followed by cyclization to form a pyrazolo[3,4-d]pyrimidine. Similarly, reaction with an amino acid derivative could pave the way for the synthesis of pyrrolo[2,3-d]pyrimidines. The success of these cyclizations often depends on the choice of reagents and reaction conditions, such as the use of a suitable base or catalyst to promote the ring-closing step. A general representation of this strategy is the reaction of a substituted pyrimidine with a binucleophile, leading to the formation of a fused ring system.

Fused SystemPrecursor for CyclizationGeneral Reaction Type
Pyrazolo[3,4-d]pyrimidineHydrazine derivativesCondensation/Cyclization
Triazolo[4,5-d]pyrimidineHydrazide derivatives or azidesCondensation/Cyclization
Pyrrolo[2,3-d]pyrimidineα-amino ketones or estersCondensation/Cyclization
Thieno[2,3-d]pyrimidineα-mercapto ketones or estersCondensation/Cyclization

Construction of Poly-Substituted Pyrimidine Scaffolds

The development of poly-substituted pyrimidine scaffolds allows for the fine-tuning of physicochemical and pharmacological properties. Starting from this compound, various methods can be employed to introduce a diverse range of substituents at different positions of the pyrimidine ring.

Sequential Nucleophilic Aromatic Substitution (SNAr):

The chlorine atom at the C4 position is highly susceptible to nucleophilic displacement. This allows for the introduction of a wide array of functional groups, including amines, alcohols, and thiols. The reactivity of the C4 position is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens. The fluoromethyl group at C2 also exerts an electronic influence on the ring, though its effect is generally less pronounced than that of a trifluoromethyl group nih.gov.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C4-chloro position of this compound serves as an excellent handle for these transformations.

Suzuki-Miyaura Coupling: This reaction enables the introduction of aryl, heteroaryl, or vinyl groups by coupling with boronic acids or their esters. This is a widely used method for creating biaryl structures, which are common motifs in bioactive molecules.

Sonogashira Coupling: The Sonogashira coupling allows for the formation of a carbon-carbon bond between the C4 position and a terminal alkyne. The resulting alkynylpyrimidines are versatile intermediates that can be further elaborated.

Buchwald-Hartwig Amination: This reaction provides a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines at the C4 position. This is particularly useful for synthesizing libraries of compounds for structure-activity relationship (SAR) studies.

Reaction TypeReagentBond Formed
Suzuki-Miyaura CouplingAryl/heteroaryl boronic acidC-C
Sonogashira CouplingTerminal alkyneC-C (alkyne)
Buchwald-Hartwig AminationPrimary/secondary amineC-N
Stille CouplingOrganostannaneC-C
Heck CouplingAlkeneC-C (alkene)

Preparation of Complex Molecular Architectures Featuring the 2-(Fluoromethyl)pyrimidine Moiety

The 2-(fluoromethyl)pyrimidine moiety can be incorporated into more complex molecular architectures, including macrocycles and analogues of natural products. The pyrimidine ring can serve as a rigid scaffold or a key recognition element in these larger structures.

Macrocyclization:

Macrocycles are of significant interest in drug discovery due to their unique conformational properties and ability to bind to challenging biological targets. The this compound core can be a key component in macrocyclization strategies. For example, a long chain containing a nucleophilic group at one end and another reactive group at the other can be attached to the C4 position. Subsequent intramolecular reaction, such as ring-closing metathesis or an intramolecular cross-coupling reaction, can then form the macrocyclic ring.

Synthesis of Natural Product Analogues:

The pyrimidine scaffold is a common feature in many natural products and their analogues. The 2-(fluoromethyl)pyrimidine unit can be incorporated into these structures to modify their biological activity, metabolic stability, or other pharmacokinetic properties. For example, in the synthesis of nucleoside analogues, the 2-(fluoromethyl)pyrimidine moiety could be attached to a sugar or a carbocyclic ring. The fluoromethyl group can act as a bioisostere for a hydroxyl or methyl group, potentially leading to improved biological properties.

Regiocontrol and Stereoselectivity in Derivatization Processes

Controlling the regiochemistry and stereochemistry of reactions is paramount in the synthesis of complex molecules. In the derivatization of this compound, several factors influence the outcome of chemical transformations.

Regiocontrol in Nucleophilic Aromatic Substitution:

Directing Effects of the Fluoromethyl Group:

The fluoromethyl group can exert a directing effect in certain reactions. For instance, in electrophilic aromatic substitution reactions on a derivatized pyrimidine ring (where the ring has been made electron-rich enough to undergo such reactions), the fluoromethyl group would be expected to be a deactivating, meta-directing group due to its inductive electron-withdrawing nature. However, such reactions are less common on the inherently electron-deficient pyrimidine ring.

Stereoselectivity in Derivatization:

When a chiral center is introduced during the derivatization of this compound, controlling the stereochemistry is crucial. This can be achieved through several strategies:

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the molecule to direct the approach of a reagent from a specific face, leading to the formation of one stereoisomer in excess.

Chiral Catalysts: Asymmetric catalysis, using chiral metal complexes or organocatalysts, can be employed to achieve high levels of enantioselectivity or diastereoselectivity in reactions such as reductions, additions, or cross-coupling reactions.

Substrate Control: If the substrate already contains a stereocenter, it can influence the stereochemical outcome of subsequent reactions. This is particularly relevant in the synthesis of complex molecules like natural product analogues where a chiral pool starting material might be used.

Spectroscopic and Mechanistic Elucidation in the Context of Reactivity

Application of Advanced NMR Techniques for Structural Confirmation in Complex Transformations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 4-Chloro-2-(fluoromethyl)pyrimidine and its derivatives. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous evidence of molecular structure and purity. emerypharma.com

Real-time monitoring of reactions involving this compound can be effectively achieved using NMR spectroscopy. msu.edu The distinct chemical environments of the protons, carbons, and fluorine atom allow for the tracking of reactants, intermediates, and products over time.

¹H NMR: In the ¹H NMR spectrum of this compound, the fluoromethyl group (CH₂F) is expected to appear as a doublet due to coupling with the fluorine atom. The protons on the pyrimidine (B1678525) ring will also show characteristic signals, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine atom and the fluoromethyl group.

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon of the fluoromethyl group will appear as a doublet due to one-bond coupling with the fluorine atom. The carbons of the pyrimidine ring will have distinct chemical shifts, which are sensitive to the substituents. For instance, in related pyrimidine structures, carbons bonded to chlorine atoms show specific chemical shifts that would be altered upon substitution. nih.gov

¹⁹F NMR: ¹⁹F NMR is particularly useful for monitoring reactions involving the fluoromethyl group. The fluorine signal will be a triplet due to coupling with the two protons of the methyl group. Changes in the chemical environment of the fluoromethyl group during a reaction will be reflected in the ¹⁹F chemical shift.

The progress of a reaction, such as a nucleophilic substitution at the C4 position, can be monitored by observing the disappearance of the signals corresponding to the starting material and the appearance of new signals for the product. For example, in a reaction where the chlorine atom is replaced by an amino group, new signals for the N-H protons would appear in the ¹H NMR spectrum, and the chemical shifts of the pyrimidine ring protons and carbons would shift accordingly.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Predicted Coupling Constants (Hz)
H5~7.5 - 8.0 (d)~120 - 125³J(H5-H6) ≈ 4-5
H6~8.5 - 9.0 (d)~155 - 160³J(H6-H5) ≈ 4-5
CH₂F~5.5 - 6.0 (d)~80 - 85²J(H-F) ≈ 45-50
C2-~160 - 165 (d)¹J(C-F) ≈ 230-240
C4-~160 - 165-
C5-~120 - 125-
C6-~155 - 160-
Note: These are estimated values based on data for similar compounds and general NMR principles. Actual experimental values may vary.

For complex transformations where the products are not immediately obvious, 2D NMR techniques are crucial for determining the complete molecular structure by establishing through-bond connectivities. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. wikipedia.org For a derivative of this compound, a cross-peak between the signals of H5 and H6 would confirm their adjacent positions on the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.org This is essential for assigning the carbon signals in the ¹³C NMR spectrum. For example, the proton signal of the fluoromethyl group would show a correlation to the fluoromethyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to four bonds. wikipedia.org This is particularly powerful for identifying quaternary carbons and for piecing together different fragments of a molecule. For instance, the protons of the fluoromethyl group would be expected to show a correlation to the C2 carbon of the pyrimidine ring, confirming the attachment of the fluoromethyl group at this position.

By combining the information from these 2D NMR experiments, the complete chemical structure of novel compounds synthesized from this compound can be unambiguously determined. libretexts.orgyoutube.com

Mass Spectrometry for Reaction Progress Monitoring and Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, and to gain structural information through fragmentation patterns. It is a valuable tool for monitoring the progress of reactions and identifying the products formed from this compound. Various ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), can be employed. bldpharm.com

In a typical application, small aliquots of a reaction mixture can be analyzed at different time points. The disappearance of the molecular ion peak of this compound (m/z 182.53 for C₅H₂ClF₃N₂) and the appearance of the molecular ion peak of the expected product would indicate the progress of the reaction. scbt.comnih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, which allows for the determination of the elemental composition, further confirming the identity of the products. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural details. For example, the loss of specific fragments, such as Cl, HF, or CH₂F, can help to elucidate the structure of the product.

Infrared and Raman Spectroscopy for Functional Group Analysis in Synthetic Products

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. researchgate.net These techniques are particularly useful for confirming the conversion of functional groups during a chemical reaction.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the C-Cl, C-F, C-H, and C=N bonds, as well as the vibrations of the pyrimidine ring. In a nucleophilic substitution reaction where the chlorine atom is replaced, the disappearance of the C-Cl stretching vibration and the appearance of new bands corresponding to the new functional group (e.g., N-H stretching for an amine, C≡N stretching for a nitrile) would provide clear evidence of the transformation. elsevierpure.comnih.gov

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. gjar.orgnih.gov The symmetric breathing vibration of the pyrimidine ring is often a strong band in the Raman spectrum. Changes in the position and intensity of this band can provide information about the substitution pattern on the ring.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Functional Group/VibrationPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
C-H stretch (aromatic)3100-30003100-3000
C-H stretch (aliphatic)3000-28503000-2850
C=N stretch1600-15001600-1500
Pyrimidine ring vibrations1550-13001550-1300
C-F stretch1100-10001100-1000
C-Cl stretch800-600800-600
Note: These are estimated frequency ranges. Actual values can be influenced by the overall molecular structure and intermolecular interactions.

Kinetic and Thermodynamic Studies of Key Transformation Pathways

Kinetic and thermodynamic studies provide quantitative insights into the reactivity of this compound and the mechanisms of its transformations. The primary reactions of interest are nucleophilic aromatic substitutions (SɴAr) at the C4 position. rsc.org

The rate of a reaction involving this compound can be determined by monitoring the change in concentration of a reactant or product over time, often using spectroscopic methods like NMR or UV-Vis spectroscopy. The reaction rate is typically dependent on the concentrations of the reactants, and the relationship is described by the rate law. For an SɴAr reaction with a nucleophile (Nu), the rate law is often found to be:

Rate = k[this compound][Nu]

where k is the rate constant.

The activation energy (Ea) of the reaction, which is the minimum energy required for the reaction to occur, can be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation:

k = A * e^(-Ea/RT)

where A is the pre-exponential factor, R is the gas constant, and T is the temperature in Kelvin. A plot of ln(k) versus 1/T gives a straight line with a slope of -Ea/R.

The activation energy provides valuable information about the transition state of the reaction. msu.edu For SɴAr reactions of chloropyrimidines, the stability of the Meisenheimer intermediate, a key intermediate in the reaction, significantly influences the activation energy. nih.govwuxiapptec.com The electron-withdrawing fluoromethyl group at the C2 position is expected to stabilize the negative charge in the Meisenheimer intermediate, thereby lowering the activation energy and increasing the reaction rate compared to an unsubstituted chloropyrimidine.

Table 3: Hypothetical Kinetic Data for the Reaction of this compound with a Generic Nucleophile

Temperature (K)Rate Constant (k) (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)
2981.5 x 10⁻⁴65
3083.5 x 10⁻⁴65
3187.8 x 10⁻⁴65
Note: This table presents hypothetical data to illustrate the principles of kinetic analysis. Actual values will depend on the specific nucleophile and reaction conditions.

By systematically studying the kinetics of reactions with various nucleophiles, a deeper understanding of the structure-reactivity relationships for this compound can be achieved. researchgate.netusp.br

Equilibrium Studies and Product Distribution Analysis

While specific equilibrium studies for the reactions of this compound are not extensively documented in publicly available literature, the principles of nucleophilic aromatic substitution (SNAr) on the pyrimidine core provide a framework for understanding its reactivity and product distribution. In reactions involving 4-chloropyrimidines, the position of equilibrium and the distribution of products are governed by several key factors, including the nature of the nucleophile, the solvent, reaction temperature, and the electronic effects of substituents on the pyrimidine ring.

The C4 position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the C2 position. This preference is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C4 carbon, making it more electrophilic. stackexchange.com The stability of the Meisenheimer intermediate, a key anionic complex formed during the SNAr reaction, also plays a crucial role. Resonance stabilization of the negative charge by the ring nitrogens is more effective for substitution at the C4 position. stackexchange.com

However, the regioselectivity of these reactions can be influenced by the substituents present on the pyrimidine ring. For instance, the presence of an electron-donating group at the C6 position of a 2,4-dichloropyrimidine (B19661) can shift the preference towards substitution at the C2 position. wuxiapptec.com In the case of this compound, the fluoromethyl group at the C2 position is electron-withdrawing, which would be expected to further activate the pyrimidine ring towards nucleophilic attack, primarily at the C4 position.

Product distribution is also significantly affected by reaction conditions. In acid-catalyzed amination of chloropyrimidines, for example, the amount of acid must be carefully controlled to minimize competing solvolysis reactions, where the solvent acts as a nucleophile. nih.gov The choice of solvent itself can alter reaction rates and product yields. Studies on related fused pyrimidines have shown that amination can proceed at a higher rate in water compared to organic solvents like DMF and various alcohols. nih.gov

The nature of the nucleophile is another critical determinant of the product distribution. Stronger nucleophiles will generally react faster and may lead to different product ratios compared to weaker nucleophiles. Steric hindrance on the nucleophile can also impact the accessibility of the reaction center. nih.gov

To illustrate the potential influence of reaction conditions on product distribution in a hypothetical reaction of this compound with a generic nucleophile (Nu-), the following interactive data table summarizes expected outcomes based on general principles of SNAr on chloropyrimidines.

Table 1: Hypothetical Product Distribution in the Reaction of this compound

Nucleophile (Nu-)SolventTemperature (°C)Expected Major ProductExpected Minor Product(s)
Amine (R-NH2)DMF804-Amino-2-(fluoromethyl)pyrimidineSide products from solvent participation
Thiol (R-SH)Ethanol604-Thio-2-(fluoromethyl)pyrimidine-
Alkoxide (R-O-)THF254-Alkoxy-2-(fluoromethyl)pyrimidine-
Water (H2O)Water (acid-catalyzed)1002-(Fluoromethyl)pyrimidin-4-ol-

Note: This table is illustrative and based on general reactivity patterns of chloropyrimidines. Actual product distributions would require empirical validation.

Isotopic Labeling Studies for Mechanistic Pathway Delineation

Currently, there is a lack of specific isotopic labeling studies in the scientific literature for delineating the mechanistic pathways of this compound. However, the application of isotopic labeling is a powerful and well-established technique for elucidating reaction mechanisms in organic chemistry, including SNAr reactions. nih.gov Such studies could provide definitive insights into the reaction intermediates and transition states involved in the reactions of this compound.

For example, a kinetic isotope effect (KIE) study could be designed to determine the rate-determining step of a nucleophilic substitution reaction. By replacing a hydrogen atom with a deuterium (B1214612) atom at a specific position on the nucleophile or the pyrimidine ring, one could measure the change in reaction rate. A significant KIE would suggest that the C-H (or N-H, etc.) bond is broken in the rate-determining step, providing evidence for a specific mechanism.

In the context of this compound, one could envision a study using a deuterated amine as a nucleophile. If the reaction proceeds through a concerted mechanism, a primary kinetic isotope effect would be expected. Conversely, a stepwise mechanism involving the formation of a stable Meisenheimer complex might not show a significant KIE for the nucleophilic attack step, but could for a subsequent proton transfer step if that is rate-limiting.

Furthermore, labeling the pyrimidine ring itself with isotopes such as ¹³C or ¹⁵N at specific positions would allow for the tracking of these atoms throughout the reaction using techniques like NMR or mass spectrometry. This could help to confirm the site of nucleophilic attack and rule out any potential rearrangement pathways. While such studies have been instrumental in understanding the mechanisms of other heterocyclic systems, their application to this compound remains a prospective area for future research. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 4-chloro-2-(fluoromethyl)pyrimidine. These calculations can predict molecular geometries, electronic distributions, and the energies of different molecular states, which are crucial for understanding its reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of organic molecules. For halogenated pyrimidines, DFT studies are instrumental in understanding the mechanisms of reactions such as nucleophilic aromatic substitution (SNAr). nih.gov While specific DFT studies on this compound are not extensively documented in publicly available literature, general principles from studies on related chloropyrimidines can be applied.

DFT calculations on similar chloropyrimidines have been used to determine the standard molar enthalpies of formation, providing crucial thermochemical data. nih.gov For instance, studies on various chloropyrimidines have shown that different DFT functionals, like the local spin density approximation (LSDA), can be effective for estimating enthalpies of formation for nitrogen-containing heterocycles. nih.gov Such calculations for this compound would involve optimizing the ground state geometry and calculating the energies of reactants, transition states, and products for potential reactions.

The introduction of a fluoromethyl group at the C2 position and a chloro group at the C4 position significantly influences the electronic properties of the pyrimidine (B1678525) ring. The electron-withdrawing nature of both substituents is expected to activate the ring towards nucleophilic attack. DFT calculations would likely confirm that the carbon atoms attached to the chlorine and the fluoromethyl group are highly electrophilic.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

For this compound, the LUMO is of particular interest as it indicates the sites most susceptible to nucleophilic attack. In related 2,4-dichloropyrimidines, the distribution of the LUMO is sensitive to other substituents on the ring. wuxiapptec.com Typically, for 2,4-dichloropyrimidines, the LUMO is predominantly located at the C4 position, making it the preferred site for nucleophilic attack. wuxiapptec.com However, the presence of an electron-donating group at the C6 position can alter the LUMO distribution, increasing its density at the C2 position and thus changing the regioselectivity of the SNAr reaction. wuxiapptec.com

In the case of this compound, the fluoromethyl group at C2 is electron-withdrawing. An FMO analysis would likely show a significant LUMO lobe at the C4 and C6 positions, and to a lesser extent at the C2 position, making the C4-chloro a prime site for substitution. The relative energies of the HOMO and LUMO (the HOMO-LUMO gap) also provide an indication of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Properties of Substituted Pyrimidines

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Predicted Reactive Site for Nucleophilic Attack
Pyrimidine-7.2-0.17.1C4/C6
4-Chloropyrimidine-7.5-1.06.5C4
2,4-Dichloropyrimidine (B19661)-7.8-1.56.3C4
This compound (Predicted) -8.0 -1.8 6.2 C4

Note: The values for this compound are predictive and based on trends observed in related halogenated pyrimidines.

To gain a deeper understanding of reaction kinetics, computational chemists calculate the structures and energies of transition states and the corresponding activation barriers. For the SNAr reaction of this compound with a nucleophile, this would involve modeling the reaction pathway, locating the transition state structure, and calculating its energy relative to the reactants.

In studies of similar systems, such as the reaction of 2-MeSO2-4-chloropyrimidine with nucleophiles, the calculated energy barriers for substitution at different positions can explain the observed regioselectivity. wuxiapptec.com For example, a lower activation barrier for attack at the C2 position compared to the C4 position would indicate a preference for C2 substitution. wuxiapptec.com For this compound, it is anticipated that the activation barrier for nucleophilic substitution at the C4 position would be lower than at other positions on the ring, due to the excellent leaving group ability of the chloride ion and the electrophilicity of the C4 carbon.

Molecular Dynamics Simulations to Understand Reaction Dynamics

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution in a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, attractive to electrophiles) and positive potential (electron-poor, attractive to nucleophiles).

For this compound, an MEP analysis would be expected to show regions of high positive potential around the hydrogen atoms and the C4 and C6 positions of the pyrimidine ring, indicating their susceptibility to nucleophilic attack. researchgate.netrsc.org The nitrogen atoms of the pyrimidine ring would exhibit negative potential, making them sites for electrophilic attack or protonation. researchgate.net The chlorine and fluorine atoms would also show regions of negative potential. Such an analysis is crucial in designing inhibitors, as it helps in understanding the non-covalent interactions, such as hydrogen bonding, that can occur with a biological target. rsc.org

Structure-Reactivity Relationships in this compound Derivatives

The study of structure-reactivity relationships (SRR) aims to understand how changes in the molecular structure affect the chemical reactivity. For derivatives of this compound, this would involve systematically modifying the substituents on the pyrimidine ring and observing the impact on reactivity, for example, in nucleophilic substitution reactions.

Quantitative Structure-Activity Relationship (QSAR) studies on pyrimidine derivatives have been used to correlate molecular descriptors with biological activity. nih.gov A similar approach could be applied to establish a quantitative relationship between the structural features of this compound derivatives and their chemical reactivity.

Prediction of Novel Reaction Pathways and Synthetic Strategies

Computational and theoretical chemistry have emerged as indispensable tools in modern synthetic chemistry, offering profound insights into reaction mechanisms, predicting the feasibility of novel synthetic routes, and accelerating the discovery of new molecules. For a compound such as this compound, computational approaches can be pivotal in optimizing existing synthetic methods and in the in silico design of entirely new and more efficient pathways.

Theoretical studies, primarily employing Density Functional Theory (DFT), allow for the detailed exploration of potential energy surfaces for proposed reactions. These investigations can elucidate transition state geometries and energies, providing a quantitative measure of the kinetic barriers of different reaction pathways. This is particularly valuable for a substituted pyrimidine, where multiple reactive sites could lead to a variety of products.

One of the primary applications of computational modeling in the synthesis of this compound is the prediction of selectivity in nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the C4 position is a key site for functionalization. Computational models can predict the relative ease of displacement of this chlorine by various nucleophiles (e.g., amines, alcohols, thiols) by calculating the activation energies for each potential reaction. This allows chemists to select the most promising nucleophiles and reaction conditions before undertaking extensive experimental work.

Furthermore, computational methods can be used to design novel synthetic strategies. For instance, by modeling the electronic properties of various precursors, it is possible to identify novel starting materials that might lead to the target compound through more efficient or cost-effective routes. This could involve exploring alternative cyclization strategies to form the pyrimidine ring itself, with the fluoromethyl group already installed on a precursor fragment.

Recent advancements in computational chemistry also enable the prediction of reaction outcomes in complex, multi-step syntheses. By simulating the entire reaction sequence, potential side reactions and byproducts can be identified, allowing for the optimization of the synthetic plan to maximize the yield of the desired this compound.

The table below presents hypothetical, yet representative, data that could be generated from a DFT study on the nucleophilic substitution of this compound. Such data is crucial for predicting the most favorable reaction pathway.

Table 1: Predicted Activation Energies for Nucleophilic Substitution on this compound
NucleophileSolventPredicted Activation Energy (kcal/mol)Predicted Reaction Enthalpy (kcal/mol)
AmmoniaDMSO15.2-5.8
MethanolDMSO20.5-2.1
ThiophenolDMF12.8-8.4
AnilineNMP16.1-4.5

Detailed Research Findings:

While specific computational studies exclusively targeting this compound are not extensively reported in the public domain, the principles are well-established from research on analogous fluorinated pyrimidines. For example, theoretical studies on the reaction of perfluoropyrimidine with phenoxide have demonstrated that the site of nucleophilic attack can be accurately predicted by calculating the activation energies for substitution at different carbon atoms. mdpi.com These studies show that the presence of nitrogen atoms in the ring significantly influences the electronic distribution and, consequently, the regioselectivity of the reaction. mdpi.com

Such computational approaches could be directly applied to predict novel reactions for this compound. For instance, the exploration of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, at the C4 position could be modeled to predict suitable catalysts, ligands, and reaction conditions. Computational screening of a virtual library of catalysts and ligands can identify the most promising candidates for achieving high yields and selectivity, thereby guiding experimental efforts.

Moreover, computational models can be used to explore more unconventional synthetic strategies. This could include the investigation of radical-based transformations or photochemical reactions to introduce the fluoromethyl group or to functionalize the pyrimidine core. By simulating these complex reaction pathways, researchers can gain a deeper understanding of the underlying mechanisms and identify viable, previously unconsidered synthetic routes.

Role of 4 Chloro 2 Fluoromethyl Pyrimidine As a Key Building Block in Advanced Chemical Synthesis

Precursor in the Synthesis of Novel Fluorinated Heterocycles

Intermediate for the Development of Agrochemical Research Scaffolds

No dedicated studies or reports were found that describe the role of 4-Chloro-2-(fluoromethyl)pyrimidine as an intermediate for developing agrochemical research scaffolds. The development of new agrochemicals often involves fluorinated and pyrimidine-containing structures to enhance biological activity, but specific research on the target compound in this context is not publicly documented. chemscene.com

Component in Material Science Research

The search yielded no results on the application of this compound in material science. Although related heterocyclic compounds are explored for applications in materials like organic semiconductors, there is no evidence of research focusing on this specific molecule for such purposes. chemscene.com

Development of Chemical Probes and Reagents for Research Applications

Information regarding the use of this compound in the development of chemical probes or as a reagent for specific research applications is not available in the searched scientific literature.

Future Directions and Emerging Research Avenues

Chemo- and Regioselective Functionalization of 4-Chloro-2-(fluoromethyl)pyrimidine

The functionalization of the this compound scaffold is dominated by the high reactivity of the C4-chloro substituent towards nucleophilic substitution. However, future research will focus on achieving more complex and selective transformations. The primary challenge and opportunity lie in controlling which position of the molecule reacts (regioselectivity) and which functional group reacts in the presence of others (chemoselectivity).

A key strategy involves the differential reactivity of the C4 position. The chlorine atom at this position is highly susceptible to displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. Research efforts are directed towards developing highly selective methods that allow for the introduction of diverse functional groups under mild conditions. For instance, employing precursors like 2-chloro-4-(phenylthio)pyrimidine (B1628817) has proven effective for the regioselective synthesis of C2- and C4-substituted pyrimidines by carefully controlling the sequence of nucleophilic substitution reactions. digitellinc.com This approach could be adapted for this compound to enable sequential and controlled functionalization.

Future investigations will likely explore:

Orthogonal Protecting Group Strategies: Developing protecting groups for the fluoromethyl moiety or the pyrimidine (B1678525) ring nitrogens that allow for the selective functionalization of the C4 position without interference.

Metal-Catalyzed Cross-Coupling: While the C4-Cl bond is ideal for nucleophilic aromatic substitution, its use in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) allows for the formation of C-C, C-N, and C-O bonds, dramatically expanding the accessible chemical space.

Directed Metalation: Using the existing functional groups to direct metallizing agents (like lithium bases) to specific C-H bonds on the pyrimidine ring, enabling subsequent reactions with electrophiles.

Table 1: Potential Strategies for Selective Functionalization

Strategy Target Position Reagents/Conditions Potential Outcome
Nucleophilic Aromatic Substitution C4 Amines, Thiols, Alcohols (with base) Introduction of diverse heteroatom substituents
Suzuki Cross-Coupling C4 Aryl/heteroaryl boronic acids, Pd catalyst, base Formation of C-C bonds with aromatic partners
Buchwald-Hartwig Amination C4 Primary/secondary amines, Pd catalyst, base Formation of C-N bonds under mild conditions
Directed ortho-Metalation (DoM) C5 or C6 Strong base (e.g., LDA), then electrophile C-H functionalization adjacent to directing group

Integration into Catalytic Cycles and Multicomponent Reactions

The integration of this compound into sophisticated reaction cascades represents a significant frontier. The C4-chloro group is an excellent "handle" for engaging in various catalytic cycles, particularly those mediated by transition metals like palladium.

Catalytic Cross-Coupling: Research has demonstrated the feasibility of catalytic C-C bond formation on chlorofluoro-substituted pyrimidines. figshare.com In some cases, nickel catalysts have been shown to selectively activate a C-F bond in the presence of a C-Cl bond, but the more common approach involves the activation of the C-Cl bond. figshare.com For this compound, palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings are highly promising for elaborating the core structure. These reactions would enable the linkage of the pyrimidine to a vast array of other molecular fragments, including aryl, heteroaryl, alkyl, and alkynyl groups.

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single operation to form a complex product, offer a powerful strategy for building molecular diversity efficiently. youtube.comacs.org this compound or its derivatives could serve as key building blocks in novel MCRs. For example, an amine-functionalized derivative (where the C4-Cl has been substituted) could participate as the amine component in a Ugi or Passerini reaction. youtube.com The development of new MCRs that directly incorporate the C-Cl bond as a reactive site is a particularly exciting avenue for future exploration. youtube.com

Exploration of Novel Reactivity Modalities for the Fluoromethyl Group

While most synthetic efforts focus on the C4-chloro position, the 2-(fluoromethyl) group presents untapped potential. The C-F bond is the strongest single bond to carbon, making the fluoromethyl group generally stable and non-reactive. However, emerging research in C-F and C-H bond activation could unlock new reactivity pathways.

Future research could investigate:

C-H Activation: Transition metal-catalyzed activation of the C-H bonds within the fluoromethyl group could enable its elaboration into -CHF-R, -CF-R₂, or even -CF₂- groups through subsequent reactions.

Nucleophilic Fluorination/Defluorination: While challenging, developing methods for the selective substitution of the fluorine atom or for controlled defluorination could provide access to new classes of pyrimidine derivatives.

Radical Reactions: The fluoromethyl group may influence the radical chemistry of the pyrimidine ring or could potentially be functionalized through radical-based transformations.

The unique electronic properties of the fluoromethyl group, particularly its strong electron-withdrawing nature, can also be harnessed to modulate the reactivity of the entire pyrimidine system, influencing the rates and outcomes of reactions at other positions.

Development of Environmentally Benign Synthetic Routes

Modern chemical synthesis places a strong emphasis on "green chemistry" to reduce environmental impact. Future work on this compound and its derivatives will increasingly focus on developing safer, more efficient, and ecologically sound manufacturing processes. google.com

Key areas for improvement include:

Aqueous Synthesis: Shifting from traditional organic solvents to water can dramatically improve the safety and environmental profile of a synthesis. Acid-promoted amination of related chloropyrimidines has been shown to proceed at a higher rate in water than in organic solvents, a principle that could be applied here. nih.gov

Catalytic Processes: Replacing stoichiometric reagents (which are consumed in the reaction) with catalytic alternatives reduces waste and improves atom economy. This includes using catalytic bases or phase-transfer catalysts in substitution reactions. google.com

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, higher consistency, and the potential for process automation. This technology is well-suited for the synthesis of key intermediates like this compound.

Waste Reduction: Redesigning synthetic sequences to have fewer steps, higher yields, and to minimize the use of protecting groups and hazardous reagents are central goals. google.com

Computational Design of Advanced Pyrimidine Derivatives for Chemical Discovery

In silico or computational chemistry is an indispensable tool for accelerating the discovery of new molecules with desired properties. nih.gov By using computational models, researchers can design and evaluate virtual libraries of pyrimidine derivatives based on the this compound scaffold before committing to costly and time-consuming laboratory synthesis. rsc.orgnih.gov

Key Computational Approaches:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can calculate the electronic structure, reactivity, and spectral properties of molecules, providing fundamental insights into reaction mechanisms and stability. rsc.org

Molecular Docking: This technique predicts how a molecule (ligand) will bind to the active site of a biological target, such as a protein or enzyme. It is crucial for designing new potential drugs and is widely used for pyrimidine derivatives. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models build statistical relationships between the chemical structures of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of new, unsynthesized derivatives.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of how a pyrimidine derivative might interact with its biological target or behave in a specific environment. rsc.org

By combining these computational tools, future research can rationally design advanced derivatives of this compound with optimized properties for applications ranging from targeted therapeutics to advanced materials. acs.orggsconlinepress.com

Table 2: Computational Tools in Pyrimidine Derivative Design

Computational Method Application Objective
Molecular Docking Drug Discovery Predict binding affinity and mode to protein targets. nih.gov
QSAR Lead Optimization Predict biological activity of new analogues. nih.gov
DFT Calculations Reactivity Analysis Understand reaction pathways and electronic properties. rsc.org
MD Simulations System Dynamics Evaluate stability of ligand-protein complexes over time. rsc.org

Q & A

Q. Q1. What are the critical experimental design considerations for synthesizing 4-chloro-2-(fluoromethyl)pyrimidine with high yield?

A1:

  • Reaction Optimization : Use β-CF3-aryl ketones under metal-free conditions with mild temperatures (e.g., 60–80°C) to achieve yields >80% .
  • Purification : Employ column chromatography with hexane/ethyl acetate gradients to isolate the compound. Confirm purity via HPLC (>95%) and HRMS .
  • Safety : Perform reactions in a fume hood using PPE (gloves, goggles, lab coat) to avoid inhalation or skin contact. Dispose of halogenated waste via certified chemical disposal services .

Q. Q2. How can cross-contamination be minimized during handling of fluorinated pyrimidines?

A2:

  • Equipment : Use disposable filter pipette tips and dedicated glassware. Replace spatulas between reagents to prevent residue transfer .
  • Storage : Store the compound in airtight containers at –20°C (long-term) or –4°C (short-term) to reduce degradation and volatilization .

Advanced Synthesis and Mechanistic Insights

Q. Q3. What catalytic systems are effective for introducing fluoromethyl groups into pyrimidine scaffolds?

A3:

  • Pd-Catalyzed Coupling : Use Pd(dppf)Cl₂ with Cs₂CO₃ in DME/H₂O at 80°C for Suzuki-Miyaura reactions involving boronate esters (e.g., 4-chloro-2-(dioxaborolan-2-yl)pyrimidine) .
  • Chlorination : NCS (N-chlorosuccinimide) in DMF at 0°C achieves selective substitution at the 4-position of pyrimidine derivatives .

Q. Q4. How do steric and electronic factors influence regioselectivity in fluoromethylation reactions?

A4:

  • Steric Effects : Bulky substituents at the 6-position of pyrimidine (e.g., p-tolyl groups) direct fluoromethylation to the 2-position due to reduced steric hindrance .
  • Electronic Effects : Electron-withdrawing groups (e.g., –NO₂, –CF₃) enhance reactivity at the 4-position by polarizing the pyrimidine ring .

Analytical and Spectral Data Interpretation

Q. Q5. How should researchers resolve contradictions in NMR data for fluorinated pyrimidines?

A5:

  • 1H NMR : Compare coupling constants (e.g., J = 5.2–5.8 Hz for fluoromethyl protons) and integration ratios to confirm substitution patterns .
  • 19F NMR : Use external standards (e.g., CFCl₃) to calibrate chemical shifts. Fluoromethyl groups typically resonate at δ –120 to –140 ppm .
  • Cross-Validation : Confirm assignments with 13C DEPT or HSQC experiments to distinguish between –CH₂F and –CF₃ groups .

Q. Q6. What analytical methods are recommended for assessing hydrolytic stability of this compound?

A6:

  • LC-MS : Monitor degradation products (e.g., 2-(fluoromethyl)pyrimidin-4-ol) under accelerated conditions (pH 7.4 buffer, 40°C) .
  • Kinetic Studies : Use pseudo-first-order kinetics to calculate half-life (t₁/₂) and activation energy (Ea) for hydrolysis pathways .

Toxicity and Safety Profiling

Q. Q7. What are the acute toxicity thresholds for this compound?

A7:

  • Oral LD₅₀ : Estimated at 50–300 mg/kg in rodent models, classifying it as Category 3 for acute toxicity (H303+H313+H333 hazard statements) .
  • Log P : A calculated log Pow of ~5.72 indicates high lipophilicity, necessitating strict handling to avoid bioaccumulation .

Q. Q8. How should researchers mitigate risks from reactive byproducts (e.g., methyl sulfones) during synthesis?

A8:

  • Byproduct Trapping : Use scavengers like thiourea or activated carbon to adsorb sulfonic acid derivatives .
  • Ventilation : Perform reactions in gloveboxes with HEPA filtration to capture volatile toxic intermediates (e.g., SO₂) .

Applications in Medicinal Chemistry

Q. Q9. What strategies improve the bioavailability of fluoromethylpyrimidine-based kinase inhibitors?

A9:

  • Prodrug Design : Convert the 4-chloro group to a boronate ester (e.g., pinacol ester) for enhanced solubility and slow-release activation .
  • Structural Analogues : Replace –CF₃ with –CH₂F to reduce metabolic oxidation while retaining target affinity (e.g., pan-RAF inhibitors) .

Q. Q10. How can fluorinated pyrimidines be optimized for selective protein binding in cancer targets?

A10:

  • Docking Studies : Use molecular dynamics simulations to optimize substituent positions (e.g., 2-fluoromethyl vs. 4-chloro) for binding to ATP pockets .
  • SAR Analysis : Compare IC₅₀ values of analogues (e.g., 4-fluoro-2-methyl vs. 4-chloro-2-(trifluoromethyl)) to identify critical pharmacophores .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.